molecular formula C25H24N4O3 B2391802 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1251553-24-8

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2391802
CAS No.: 1251553-24-8
M. Wt: 428.492
InChI Key: DQTGXQJAIDNTJT-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinoline core substituted with an oxadiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, oxadiazole derivatives are known to act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide apart is its unique combination of the quinoline core and the oxadiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15(2)17-6-5-7-18(12-17)26-22(30)14-29-21-9-4-3-8-19(21)20(13-23(29)31)25-27-24(28-32-25)16-10-11-16/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTGXQJAIDNTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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